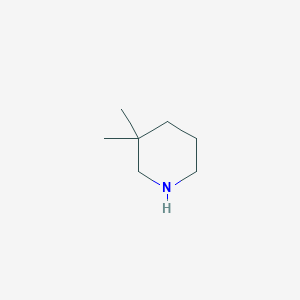










|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH2:5][CH2:6][C:7]#[N:8])[CH:3]=O.[NH3:10].[H][H]>>[CH3:1][C:2]1([CH3:9])[CH2:5][CH2:6][CH2:7][NH:8][CH2:3]1.[CH3:1][C:2]([CH3:9])([CH2:5][CH2:6][CH2:7][NH2:8])[CH2:3][NH2:10]
|


|
Name
|
|
|
Quantity
|
31.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=O)(CCC#N)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
TiO2
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
(diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor
|
|
Type
|
CUSTOM
|
|
Details
|
to top at 250 bar and 120° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
The product from 32.4 hours was separated by fractional distillation on a 30 cm
|
|
Duration
|
32.4 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CNCCC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 344.8 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CN)(CCCN)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 753.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH2:5][CH2:6][C:7]#[N:8])[CH:3]=O.[NH3:10].[H][H]>>[CH3:1][C:2]1([CH3:9])[CH2:5][CH2:6][CH2:7][NH:8][CH2:3]1.[CH3:1][C:2]([CH3:9])([CH2:5][CH2:6][CH2:7][NH2:8])[CH2:3][NH2:10]
|


|
Name
|
|
|
Quantity
|
31.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=O)(CCC#N)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
TiO2
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
(diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor
|
|
Type
|
CUSTOM
|
|
Details
|
to top at 250 bar and 120° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
The product from 32.4 hours was separated by fractional distillation on a 30 cm
|
|
Duration
|
32.4 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CNCCC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 344.8 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CN)(CCCN)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 753.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |